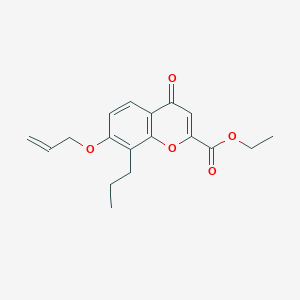

ethyl 7-(allyloxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate

Description

Ethyl 7-(allyloxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromene core substituted with an allyloxy group at position 7, a propyl chain at position 8, and an ethyl ester at position 2. Chromenes (benzopyrans) are heterocyclic compounds with demonstrated biological relevance, including antimicrobial, antitumor, and enzyme inhibitory activities . The target compound is structurally related to ethyl 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylate (PubChem CID: 42368-92-3), where the hydroxyl group at position 7 is replaced by an allyloxy moiety (-O-CH₂-CH=CH₂) . This substitution likely enhances lipophilicity and alters intermolecular interactions, influencing bioavailability and reactivity.

Properties

IUPAC Name |

ethyl 4-oxo-7-prop-2-enoxy-8-propylchromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-4-7-13-15(22-10-5-2)9-8-12-14(19)11-16(23-17(12)13)18(20)21-6-3/h5,8-9,11H,2,4,6-7,10H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKOLSVKJVLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1OC(=CC2=O)C(=O)OCC)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379429 | |

| Record name | Ethyl 4-oxo-7-[(prop-2-en-1-yl)oxy]-8-propyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248595-13-3 | |

| Record name | Ethyl 4-oxo-7-(2-propen-1-yloxy)-8-propyl-4H-1-benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248595-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-7-[(prop-2-en-1-yl)oxy]-8-propyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Substituted o-Hydroxyacetophenone

O-Allylation of the 7-Hydroxy Group

The hydroxyl group at position 7 is substituted with an allyloxy moiety via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr with Allyl Bromide

Procedure :

- Dissolve ethyl 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylate (1 eq) in anhydrous DMF.

- Add allyl bromide (1.2 eq) and K₂CO₃ (2 eq).

- Reflux at 80°C for 12–24 hours.

Key Considerations :

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient O-allylation:

Ring-Closing Metathesis (RCM) Approach

A modern alternative employs Grubbs catalyst-mediated RCM to form the chromene ring (Fig. 1):

Synthesis of Diene Precursor

A styrene derivative (2-(allyloxy)-3-propylstyrene ) is prepared via:

- Allylation of 3-propylcatechol.

- Wittig olefination to install the styrene moiety.

RCM and Oxidation

- Catalyst : Grubbs first-generation (5 mol%).

- Conditions : CH₂Cl₂, 40°C, 6 hours.

- Post-Metathesis Oxidation : MnO₂ or PCC oxidizes the resultant dihydrochromene to the 4-oxo chromene.

Advantages :

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Baker-Venkataraman + SNAr | Cyclization, O-allylation | High regioselectivity | Multi-step, moderate yields |

| RCM + Oxidation | Metathesis, oxidation | Modular diene design | Requires air-sensitive catalysts |

| Mitsunobu Allylation | Direct O-functionalization | Mild conditions | Costly reagents |

Scalability and Industrial Considerations

Industrial synthesis (e.g., suppliers like Amadis Chemical) likely prioritizes the Baker-Venkataraman/SNAr route due to:

- Cost-effectiveness : Allyl bromide and K₂CO₃ are inexpensive.

- Scalability : Reaction conditions align with bulk manufacturing.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction of the carbonyl group in the chromene core can yield the corresponding alcohol.

Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

Oxidation: Epoxides, aldehydes.

Reduction: Alcohols.

Substitution: Thioethers, amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of chromenes, including ethyl 7-(allyloxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates antibacterial activity against pathogens such as Pseudomonas aeruginosa and antifungal effects against Aspergillus niger . These properties make it a candidate for developing new antimicrobial agents.

Anticancer Potential

this compound has been explored for its anticancer properties. In vitro studies suggest that similar chromene derivatives can inhibit tumor cell growth, indicating potential therapeutic applications in cancer treatment . The unique structure of this compound may enhance its efficacy compared to other derivatives.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Its mechanism may involve modulation of oxidative stress pathways and inhibition of specific enzymes related to inflammation .

Chemical Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Chromene Core: This is achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

- Introduction of the Allyloxy Group: Etherification using allyl bromide and potassium carbonate.

- Esterification: The carboxylic acid group is esterified with ethanol in the presence of sulfuric acid.

- Addition of the Propyl Group: This is accomplished via Friedel-Crafts alkylation using propyl chloride and aluminum chloride as a catalyst .

These synthetic routes can be optimized for industrial production, focusing on yield maximization and cost reduction.

Material Science Applications

Due to its chemical properties, this compound can serve as a building block for synthesizing more complex molecules. It may also be utilized in developing new materials with specific properties, such as UV absorbers or antioxidants .

Case Studies and Research Findings

Several studies have documented the bioactivity of chromene derivatives:

- Antibacterial Study: A study demonstrated that certain chromenes exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal effects against Aspergillus niger.

- Anticancer Research: Another research effort indicated that derivatives similar to ethyl 7-(allyloxy)-4-oxo-8-propyl showed potent inhibition of tumor cell growth in vitro, suggesting their potential as anticancer agents.

- Anti-inflammatory Mechanism: Investigations into the mechanism of action revealed that the compound might interact with various molecular targets involved in inflammatory pathways, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 7-(allyloxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins involved in biological pathways.

Pathways Involved: The compound may modulate oxidative stress pathways, inhibit specific enzymes, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Key Observations:

- This may enhance membrane permeability but reduce hydrogen-bonding capacity .

- Biological Activity : Compound 83 () demonstrates that substituents at position 7 critically influence enzyme binding; oxime groups enhance affinity for α-amylase/α-glucosidase, suggesting that allyloxy substitution might modulate similar targets but with different efficacy .

- Synthetic Utility : Allyloxy groups, as in β-ketoesters (), are often employed as protecting groups due to their stability under acidic conditions and selective deprotection via palladium catalysis .

Biological Activity

Ethyl 7-(allyloxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate, a synthetic compound belonging to the chromene family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

- IUPAC Name : Ethyl 4-oxo-7-prop-2-enoxy-8-propylchromene-2-carboxylate

- CAS Number : 248595-13-3

- Molecular Formula : C18H20O5

- Molecular Weight : 316.35 g/mol

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Chromene Core : A cyclization reaction between a phenol derivative and an aldehyde under acidic conditions.

- Introduction of the Allyloxy Group : Etherification using allyl bromide and potassium carbonate.

- Esterification : The carboxylic acid group is esterified with ethanol in the presence of sulfuric acid.

- Addition of the Propyl Group : Achieved via Friedel-Crafts alkylation using propyl chloride and aluminum chloride as a catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chromenes have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The unique allyloxy group may enhance its interaction with microbial targets.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Similar chromene derivatives have demonstrated cytotoxicity against cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves inducing apoptosis and inhibiting cell proliferation pathways .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating oxidative stress pathways and inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to growth and inflammation.

- Oxidative Stress Modulation : By influencing oxidative stress pathways, it may reduce cellular damage associated with chronic diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 7-(methoxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate | Moderate antimicrobial effects | Contains a methoxy group |

| Ethyl 7-(butoxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate | Low anticancer activity | Longer butoxy chain |

| Ethyl 7-(phenoxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate | High antioxidant activity | Presence of phenoxy enhances antioxidant properties |

This compound is unique due to its allyloxy group, which potentially enhances its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the promising bioactivity of chromene derivatives:

- A study demonstrated that certain chromenes exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal effects against Aspergillus niger.

- Another research effort indicated that derivatives similar to ethyl 7-(allyloxy)-4-oxo-8-propyl showed potent inhibition of tumor cell growth in vitro, suggesting their potential as anticancer agents .

Q & A

What are the common synthetic pathways for ethyl 7-(allyloxy)-4-oxo-8-propyl-4H-chromene-2-carboxylate, and what reaction conditions optimize yield?

Basic

The synthesis of this chromene derivative typically involves a multi-step approach, including cyclization and functionalization reactions. For example, similar chromene carboxylates are synthesized via Knoevenagel condensation or Michael addition, followed by allylation of hydroxyl groups. Critical parameters include:

- Catalyst selection : Anhydrous ZnCl₂ or Lewis acids may accelerate cyclization (observed in analogous chromene syntheses) .

- Solvent systems : Polar aprotic solvents like DMF enhance reaction efficiency for allyloxy group introduction .

- Temperature control : Reflux conditions (e.g., 80–100°C) are often required for complete conversion, as seen in related thiazolidinone-chromene hybrid syntheses .

Yield optimization may involve iterative purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

Basic

A combination of NMR, IR, and X-ray crystallography is essential:

- ¹H/¹³C NMR : Prioritize signals for the allyloxy group (δ 4.5–5.5 ppm for vinyl protons; δ 60–70 ppm for allylic carbons) and the chromene carbonyl (δ 165–175 ppm) .

- IR : Strong absorbance near 1700–1750 cm⁻¹ confirms ester and ketone carbonyl groups .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions. SHELX software is widely used for refinement, particularly for small-molecule structures .

How can researchers resolve contradictions between computational models and experimental crystallographic data in structural analysis?

Advanced

Discrepancies often arise from torsional flexibility of the allyloxy group or crystal-packing effects. Methodological strategies include:

- Multi-software validation : Compare SHELXL-refined structures with outputs from programs like OLEX2 to assess model robustness .

- DFT calculations : Optimize geometries using B3LYP/6-31G(d) basis sets to evaluate energy-minimized conformers against experimental bond lengths/angles .

- Twinned data analysis : For challenging crystals, employ SHELXD for dual-space recycling to resolve pseudo-symmetry issues .

What strategies improve the solubility and stability of this compound in aqueous experimental systems?

Advanced

Chromene derivatives often exhibit poor aqueous solubility due to hydrophobic substituents. Proven approaches include:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 7-allyloxy position, as demonstrated in fluorinated chromene analogs .

- Micellar encapsulation : Use non-ionic surfactants (e.g., Tween-80) to enhance dispersion, leveraging methods validated for similar 4H-chromene carboxylates .

- pH adjustment : Stabilize the compound in buffered solutions (pH 6–8) to prevent ester hydrolysis .

What structural modifications of this chromene core have been explored to enhance biological activity?

Advanced

Derivatization focuses on substituent effects at the 2-carboxylate and 8-propyl positions:

- Electron-withdrawing groups : Trifluoromethyl substitution at the 7-position increases electrophilicity, improving enzyme inhibition (e.g., in thiazolidinone-chromene hybrids) .

- Aromatic extensions : Benzyl or phenyl groups at the 3-position enhance π-π stacking with biological targets, as seen in pyrano[3,2-c]chromene derivatives .

- Allyloxy optimization : Replacing allyl with propargyl groups improves metabolic stability in vitro .

How can researchers address purification challenges for this compound, particularly in separating regioisomers?

Basic

Purification hurdles often stem from regioisomeric byproducts. Effective methods include:

- Gradient elution chromatography : Use silica gel with stepwise increases in ethyl acetate (5% → 20%) in hexane to resolve similar-polarity isomers .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences observed in crystallographic studies .

- HPLC-MS monitoring : Employ reverse-phase C18 columns with acetonitrile/water gradients to identify and collect the target fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.